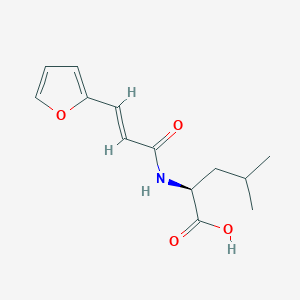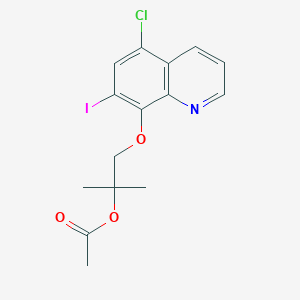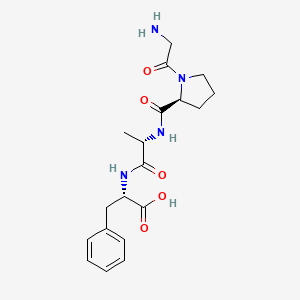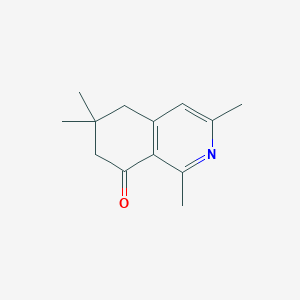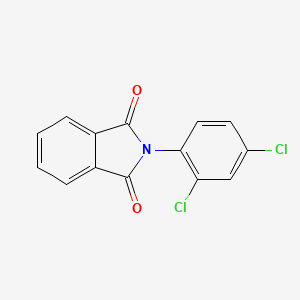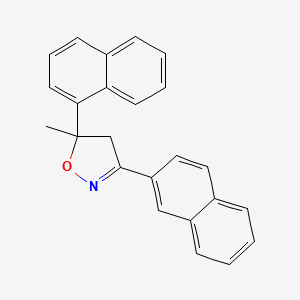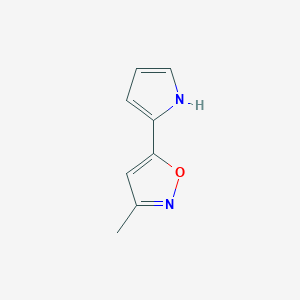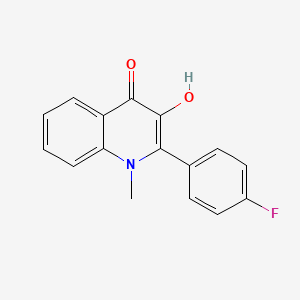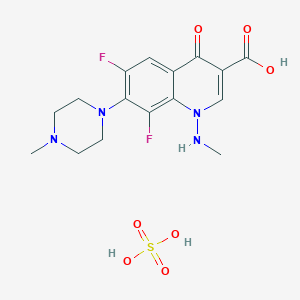![molecular formula C20H20ClNO5 B15211069 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione CAS No. 61186-53-6](/img/structure/B15211069.png)
7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione is a chemical compound with the molecular formula C20H20ClNO5 and a molecular weight of 389.83 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione involves several steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the butyl, chloro, and methoxy groups can be carried out using various reagents and conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Analyse Chemischer Reaktionen
7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione has several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their potential as therapeutic agents, including antimalarial, antibacterial, and anticancer activities. This compound may be investigated for similar applications.
Materials Science: Quinoline derivatives can be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline N-oxide: A derivative with an oxidized quinoline core.
4,7-Dichloroquinoline: A compound with two chloro substituents on the quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
61186-53-6 |
|---|---|
Molekularformel |
C20H20ClNO5 |
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
7-butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C20H20ClNO5/c1-5-6-7-10-8-11-13(20(27-4)19(10)26-3)18(24)16-14(17(11)23)15(21)12(25-2)9-22-16/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
NHABCFQPIPFWHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C(=C1OC)OC)C(=O)C3=NC=C(C(=C3C2=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


